1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid
Overview
Description
“1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 . This compound is used for research and development .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for “this compound” is1S/C10H11NO2/c1-7-6-8(2-5-12-7)13-9(14)11(3-4-11)10(15)16/h2,5-6H,3-4H2,1H3,(H,15,16)
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Ethylene Precursor in Plants
1-aminocyclopropane-1-carboxylic acid (ACC), a structural analog of 1-(4-Methylpyridin-2-YL)cyclopropane-1-carboxylic acid, has been identified as an ethylene precursor in higher plants. When administered to light-grown wheat leaves, it is primarily converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, a nonvolatile metabolite (Hoffman, Yang, & McKeon, 1982).
Inhibitor of Mycolic Acid Biosynthesis
Methyl esters of cyclopropane analogs, similar to this compound, have been shown to act as inhibitors of mycolic acid biosynthesis. These compounds are crucial in studying the biochemistry of mycobacterial cells, particularly in the context of tuberculosis (Hartmann et al., 1994).
Biological Activities of Cyclopropane Moieties
The cyclopropane moiety, a feature of this compound, is present in natural products exhibiting a range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral properties. The natural occurrence, synthesis, and diverse biological activities of these compounds have been extensively studied (Coleman & Hudson, 2016).
Synthesis and Applications in Biochemistry
The synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid, related to this compound, is vital for studying the biosynthesis of ethylene in plants and for NMR studies of cyclopropane derivatives. These studies provide crucial insights into the biochemical pathways in plants (Ramalingam, Kalvin, & Woodard, 1984).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It’s important to handle this compound with appropriate protective equipment and to prevent spills from entering sewers or watercourses .
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-2-5-11-8(6-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYQISBUFLFPLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222459 | |
Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-89-8 | |
Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methyl-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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